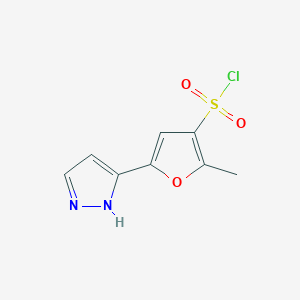

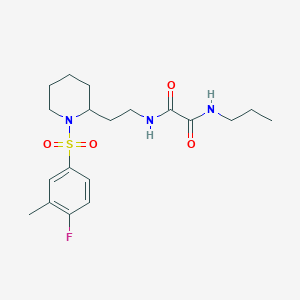

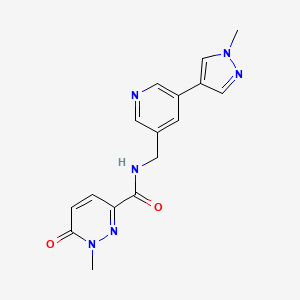

![molecular formula C16H15ClN4O4S B2973541 N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899962-06-2](/img/structure/B2973541.png)

N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic compound. It is a member of the pyrazole family, which are heterocyclic compounds containing nitrogen . Pyrazoles are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with various electrophilic and nucleophilic reagents . The structures of the synthesized compounds are usually confirmed by elemental analyses and spectral data .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . For example, the infrared spectrum of a similar compound, thienopyrazole 16, revealed the absence of a carbonyl group .Chemical Reactions Analysis

Pyrazole compounds are known for their reactivity. They have multiple sites for electrophilic attack and are also available for nucleophilic attack . The specific reactions that “N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” undergoes would depend on the conditions and reagents used.Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study involved the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potential as potent anti-tumor agents. These compounds were synthesized via a reaction series and evaluated against hepatocellular carcinoma (HepG2) cell lines, showing promising activities (Gomha, Edrees, & Altalbawy, 2016).

Antiviral and Cytotoxic Activities

Another study explored the synthesis of new pyrazole- and isoxazole-based heterocycles, detailing their anti-HSV-1 and cytotoxic activities. The investigation focused on the chemical synthesis, followed by biological screening against Herpes simplex type-1 (HSV-1), where certain compounds demonstrated reduced viral plaques (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Molecular Docking Studies

Research on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlighted the synthesis of novel biologically potent heterocyclic compounds. The compounds underwent in vitro antibacterial and antifungal activities testing, supported by molecular docking studies to understand their interactions with biological targets, showing significant potential in overcoming microbial resistance (Katariya, Vennapu, & Shah, 2021).

Optical and Nonlinear Optical Properties

The optical characterization of a new donor-acceptor type conjugated polymer derived from 3,4-diphenylthiophene was conducted, revealing promising applications in photonic devices due to its charge-transporting, linear, and nonlinear optical properties (Manjunatha, Adhikari, Hegde, Suchand Sandeep, & Philip, 2009).

Molecular Spectroscopic Assembly

A novel pyrazole derivative's molecular spectroscopic assembly was optimized using density functional theory (DFT), highlighting its antimicrobial potential through in vitro studies and molecular docking analysis. This study emphasizes the importance of quantum chemical calculations and spectroanalytical techniques in understanding the molecular structure and interactions of new compounds (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

Direcciones Futuras

The future directions for research on pyrazole derivatives like “N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” could include further exploration of their synthesis, characterization, and biological activities. There is also potential for developing new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest .

Propiedades

IUPAC Name |

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQHYVCLMANTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

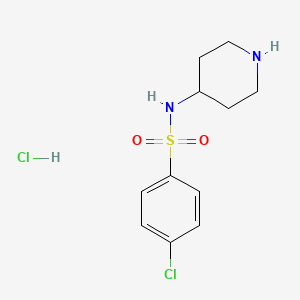

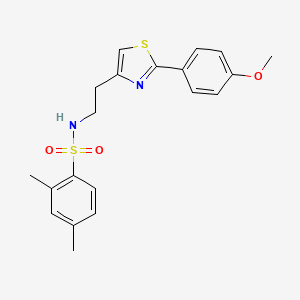

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)

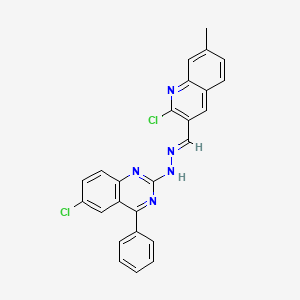

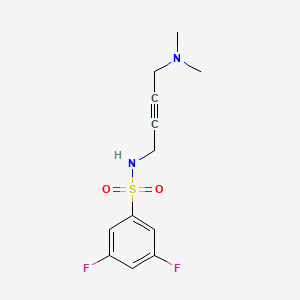

![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile](/img/structure/B2973471.png)

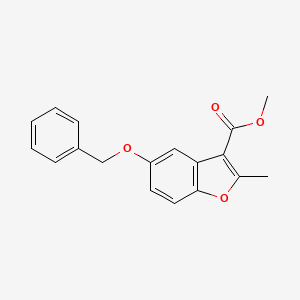

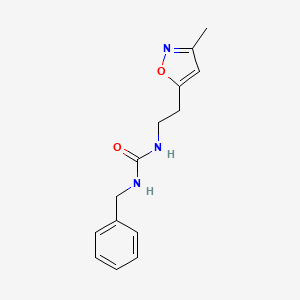

![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)

![2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide](/img/structure/B2973474.png)

![1-(cyclohexyl(methyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2973481.png)